
1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves several steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl groups, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, owing to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- can be compared with other sulfonyl-substituted pyrazoles and related compounds:
Similar Compounds: Examples include 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-chlorophenyl)- and 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-fluorophenyl)-.
Uniqueness: The presence of the 4-methylphenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Eigenschaften
CAS-Nummer |
648891-73-0 |
|---|---|
Molekularformel |
C20H22N4O2S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfonyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C20H22N4O2S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)27(25,26)20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3 |
InChI-Schlüssel |
PXHSKICLESKEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(C2)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
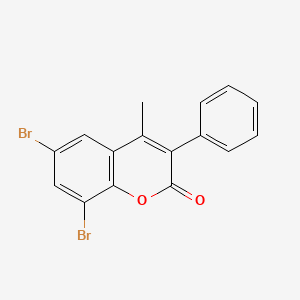
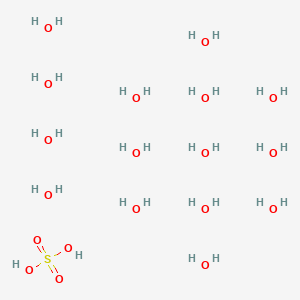


![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
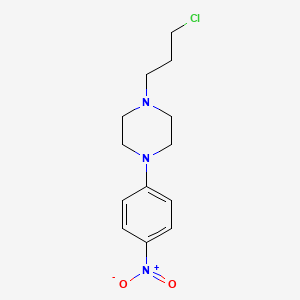
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
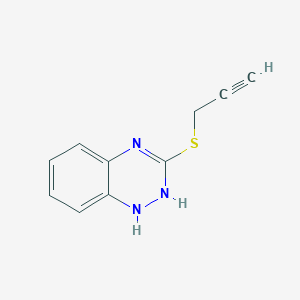
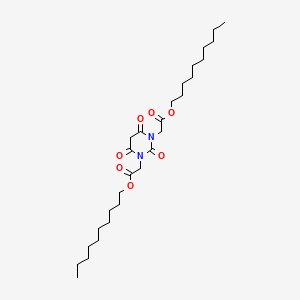
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
